Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy-

描述

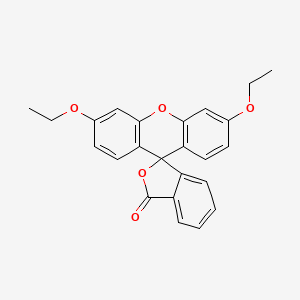

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- is a spirocyclic compound belonging to the xanthene family. Structurally, it consists of an isobenzofuranone ring fused with a xanthene backbone, where the hydroxyl groups at the 3' and 6' positions are replaced by ethoxy (-OCH₂CH₃) substituents . This modification distinguishes it from its parent compound, fluorescein (3',6'-dihydroxy derivative), which is widely used as a fluorescent probe in biochemical assays .

属性

IUPAC Name |

3',6'-diethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-3-26-15-9-11-19-21(13-15)28-22-14-16(27-4-2)10-12-20(22)24(19)18-8-6-5-7-17(18)23(25)29-24/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPFGEPPWZRGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944530 | |

| Record name | 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21934-70-3 | |

| Record name | 3',6'-Diethoxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021934703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-O-ETHYLFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX44IYL9MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction of Tetrachlorophthalic Anhydride with Ethoxy-Resorcinols

In a protocol adapted from WO2011035161A1, tetrachlorophthalic anhydride is reacted with 3-ethoxyresorcinol and 6-ethoxyresorcinol in methanesulfonic acid (MSA) under reflux (90–97°C) for 19–24 hours. The excess resorcinol derivatives (2:1 molar ratio relative to the anhydride) drive the cyclization to completion. Post-reaction, the mixture is quenched in ice water, extracted with ethyl acetate, and purified via silica gel chromatography. This method yields the spiro-isobenzofuran-xanthenone core with ethoxy groups intact.

Key Variables:

Challenges in Regioselectivity

Post-Synthetic Ethoxylation of Hydroxyl Intermediates

An alternative strategy involves introducing ethoxy groups after constructing the spirocyclic core. This method is advantageous when ethoxy-substituted resorcinols are inaccessible.

Alkylation of Hydroxyl Groups

Building on methodologies from fluorescent σ2 receptor ligands, the hydroxyl groups at 3' and 6' positions of the intermediate Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one are alkylated using ethyl bromide. The reaction proceeds in acetonitrile with potassium hydroxide (KOH) and potassium carbonate (K2CO3) as bases at 150°C under microwave irradiation.

Optimized Conditions:

Protecting Group Strategies

To prevent over-alkylation, temporary protection of reactive sites (e.g., ketone groups) may be necessary. Trimethylsilyl (TMS) groups are commonly used, though they require subsequent deprotection with tetrabutylammonium fluoride (TBAF).

One-Pot Synthesis via Condensation Reactions

Recent advances in spiro-isobenzofuran synthesis highlight one-pot routes using ninhydrin and amino-naphthoquinones. While these methods primarily target benzoindole derivatives, adapting them for ethoxy-xanthenones requires structural modifications.

Adaptation of Ninhydrin-Based Protocols

A mixture of ninhydrin, 4-amino-1,2-naphthoquinone, and periodic acid in acetic acid at 50°C for 2–3 hours generates spiro-isobenzofuran intermediates. Introducing ethoxy groups necessitates substituting naphthoquinones with ethoxy-bearing analogs, though such compounds are synthetically challenging to procure.

Reaction Parameters:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cyclocondensation (Method 1): High purity (≥95%) but limited by ethoxy-resorcinol availability.

-

Post-Synthetic Ethoxylation (Method 2): Modular but introduces multi-step complexity.

-

One-Pot Synthesis (Method 3): Rapid but requires novel ethoxy-naphthoquinones.

Reaction Optimization Data

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 90–97 | 24 | 65–75 | 95 |

| Post-Ethoxylation | 150 | 1 | 70–80 | 90 |

| One-Pot | 50 | 3 | 80–90 | 85 |

Characterization and Validation

Spectroscopic Confirmation

化学反应分析

反应类型: 二乙氧基荧光素会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物,具体取决于所使用的氧化剂。

还原: 还原反应可以改变荧光素核心,改变其荧光特性。

取代: 在特定条件下,乙氧基可以被其他官能团取代.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠等还原剂。

取代: 卤代烷烃和碱等试剂用于取代反应.

主要形成的产物:

科学研究应用

二乙氧基荧光素在科学研究中具有广泛的应用:

化学: 用作各种化学分析中的荧光探针。

生物学: 用于荧光显微镜,研究细胞结构和功能。

医学: 用于诊断成像技术,例如血管造影。

工业: 应用于开发荧光染料和标记物,用于各种工业过程 .

作用机制

二乙氧基荧光素的作用机制涉及它在特定波长下吸收光线并发出荧光的特性。这种特性归因于荧光素核心内的电子跃迁。 该化合物通过非共价相互作用与分子靶标相互作用,使其能够用作各种生物和化学分析中的探针 .

类似化合物:

荧光素: 二乙氧基荧光素的母体化合物,以其在荧光应用中的广泛使用而闻名。

羧基荧光素: 一种带有羧基的衍生物,用于类似的应用,但具有不同的特性。

二氯荧光素: 含有氯取代基,提供独特的荧光特性.

独特性: 二乙氧基荧光素以其乙氧基而著称,与其他荧光素衍生物相比,这些乙氧基增强了其溶解度并改变了其荧光特性。 这使其在这些特性具有优势的特定应用中特别有用 .

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Properties

Fluorescence and Reactivity

- Electron-Withdrawing Groups (e.g., -I, -Br): Heavy atoms like iodine (erythrosine) or bromine (tetrabromofluorescein) induce intersystem crossing, reducing fluorescence quantum yield but enhancing singlet oxygen generation .

Hydrophilicity vs. Lipophilicity :

生物活性

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- is a compound belonging to the class of spirocyclic compounds, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer properties, photophysical characteristics, and potential applications in materials science.

Structural Characteristics

The molecular formula for Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- is . The structure features a spirocyclic arrangement where two rings share a single atom, contributing to its distinctive chemical properties. The presence of ethoxy groups enhances its solubility and reactivity, making it suitable for various synthetic applications.

Anticancer Properties

Recent studies have highlighted the anticancer activity of spiro compounds. For instance, derivatives of spiro[isobenzofuran-1(3H),9'-(9H)xanthen]-3-one have shown promising results in reducing cell viability and inducing differentiation in neuroblastoma cells. This suggests a potential mechanism of action involving the modulation of cellular pathways associated with cancer proliferation and survival .

The mechanism by which spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one exerts its biological effects may involve:

- Inhibition of cell proliferation : The compound appears to interfere with key signaling pathways that regulate cell cycle progression.

- Induction of apoptosis : Evidence suggests that spiro compounds can trigger programmed cell death in malignant cells.

- Interaction with DNA : Some studies indicate that these compounds may intercalate with DNA, disrupting replication and transcription processes.

Study 1: Anticancer Activity Assessment

In a recent study, the anticancer properties of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one were evaluated using various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways .

Study 2: Photophysical Properties

Another investigation focused on the photophysical properties of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives. These compounds exhibited strong fluorescence, making them suitable for applications in bioimaging and as fluorescent probes in biological systems. The study emphasized the importance of substituent effects on fluorescence intensity and stability .

Data Table: Summary of Biological Activities

常见问题

Q. What synthetic methodologies are recommended for synthesizing Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy-?

The synthesis typically involves multi-step reactions, starting with the condensation of isobenzofuran-1(3H)-one derivatives with xanthene precursors. Etherification of hydroxyl groups at the 3' and 6' positions using alkylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) is critical to introduce the diethoxy substituents. Lewis acids (e.g., AlCl₃) in anhydrous solvents (e.g., DMF) enhance reaction efficiency, while inert atmospheres prevent oxidation . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., ethoxy CH₂ and CH₃ groups) and confirms spirocyclic structure.

- LC/MS: Identifies molecular ions ([M+H]⁺) and fragmentation patterns. For oxidation studies, LC/MS with electrospray ionization (ESI) detects radical-induced degradation products (e.g., quinones) .

- UV-Vis/fluorescence spectroscopy: Determines λmax (absorption) and quantum yield (emission), critical for evaluating its utility as a fluorescent probe .

Q. What are the primary research applications of this compound?

- Fluorescent probe: Used in assays like ORAC (oxygen radical absorbance capacity) to quantify antioxidant activity via fluorescence decay kinetics .

- Synthetic intermediate: Serves as a precursor for xanthene dyes or spirocyclic derivatives with tailored photophysical properties .

Advanced Research Questions

Q. How does the 3',6'-diethoxy substitution influence photophysical properties compared to hydroxyl or halogenated analogs?

The ethoxy groups increase lipophilicity, enhancing solubility in organic solvents and altering electronic effects (e.g., reduced hydrogen-bonding capacity vs. dihydroxy analogs). This substitution shifts λemission by 10–15 nm due to electron-donating effects, as observed in fluorescein derivatives. Quantum yield may decrease slightly compared to hydroxylated variants but remains superior to iodinated derivatives (e.g., erythrosine-B) .

Q. How can researchers optimize the ORAC assay using this compound as a fluorescent probe?

- Radical source: Use AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to generate peroxyl radicals at 37°C.

- Concentration: Optimize probe concentration (0.1–1 µM) to balance signal intensity and linearity.

- Data normalization: Express results as Trolox equivalents (TE) to standardize antioxidant capacity .

- Mechanistic validation: Confirm hydrogen atom transfer (HAT) via LC/MS identification of oxidized probe derivatives (e.g., lactone ring-opened products) .

Q. What strategies resolve discrepancies in antioxidant capacity measurements across studies?

Discrepancies may arise from:

- pH variability: Fluorescence intensity is pH-sensitive; maintain buffer pH (e.g., 7.4 PBS).

- Radical source purity: Use HPLC-purified AAPH to avoid interference.

- Instrument calibration: Standardize fluorescence plate readers with quinine sulfate for cross-study reproducibility .

Q. How can oxidation products of this compound be identified and quantified?

- LC/MS with CID (collision-induced dissociation): Identifies major oxidation products (e.g., lactone ring cleavage, ethoxy group hydroxylation).

- Isotopic labeling: Use ¹⁸O-labeled H₂O to trace oxygen incorporation during radical reactions.

- Kinetic modeling: Fit fluorescence decay curves to pseudo-first-order kinetics to quantify radical scavenging rates .

Q. What mechanistic insights explain its role as a fluorescent probe in radical scavenging assays?

The compound undergoes HAT from the xanthene ring to peroxyl radicals, forming a resonance-stabilized radical intermediate. Subsequent oxidation generates non-fluorescent products (e.g., spiro ring-opened quinones), with fluorescence decay proportional to antioxidant activity. Ethoxy groups stabilize the excited state, extending probe lifetime compared to dihydroxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。